BenchChemオンラインストアへようこそ!

5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Pre-formulation profiling Salt screening Solubility enhancement

5‑Methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole dihydrochloride (CAS 1426290‑22‑3) is a heterobifunctional benzimidazole‑piperazine hybrid supplied as a dihydrochloride salt (≥95% purity). The benzimidazole core bears a single methyl substituent at the 5‑position, while the 2‑position is directly linked to an unsubstituted piperazine ring, yielding a molecular formula of C₁₂H₁₈Cl₂N₄ and a molecular weight of 289.20 g·mol⁻¹.

Molecular Formula C12H18Cl2N4
Molecular Weight 289.2 g/mol
CAS No. 1426290-22-3
Cat. No. B1431071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
CAS1426290-22-3
Molecular FormulaC12H18Cl2N4
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)N3CCNCC3.Cl.Cl
InChIInChI=1S/C12H16N4.2ClH/c1-9-2-3-10-11(8-9)15-12(14-10)16-6-4-13-5-7-16;;/h2-3,8,13H,4-7H2,1H3,(H,14,15);2*1H
InChIKeyKZIQGUPBYIZVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-piperazin-1-yl-1H-benzimidazole Dihydrochloride (CAS 1426290-22-3): Core Structural and Physicochemical Identity for Procurement


5‑Methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole dihydrochloride (CAS 1426290‑22‑3) is a heterobifunctional benzimidazole‑piperazine hybrid supplied as a dihydrochloride salt (≥95% purity). The benzimidazole core bears a single methyl substituent at the 5‑position, while the 2‑position is directly linked to an unsubstituted piperazine ring, yielding a molecular formula of C₁₂H₁₈Cl₂N₄ and a molecular weight of 289.20 g·mol⁻¹ [1]. Its computed physicochemical properties include 4 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area of 44 Ų, and a single rotatable bond, defining a compact, moderately polar scaffold suitable for further derivatization at the piperazine nitrogen or benzimidazole N‑1 position [1].

Why a Generic 2‑Piperazinylbenzimidazole Cannot Replace 5‑Methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole Dihydrochloride in Research Settings


Within the 2‑piperazinylbenzimidazole chemotype, even a single methyl substituent on the benzimidazole ring materially alters both physicochemical properties and pharmacological profile. Structure‑activity relationship (SAR) studies on 2‑piperazinylbenzimidazole derivatives have established that the position of aromatic ring substitution strongly correlates with target‑binding affinity and functional activity; for example, in the 5‑HT₃ antagonist series, moving the substituent around the benzimidazole ring changes receptor affinity and in vivo efficacy [1]. Furthermore, the dihydrochloride salt form provides consistent aqueous solubility and protonation state that the free base or alternative salt forms cannot guarantee without adjustment of formulation parameters . Consequently, substituting a des‑methyl analog or a different salt form will introduce uncontrolled variables in crystallization, solubility, reaction kinetics, and biological readouts, undermining experimental reproducibility and cross‑study comparability.

Quantitative Differentiation Evidence for 5‑Methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form: Aqueous Solubility and Ionization Consistency Versus Free Base

The target compound is supplied exclusively as the dihydrochloride salt, which confers a predictable protonation state at both the piperazine and benzimidazole nitrogens. In contrast, the free base form of 6‑methyl‑2‑(piperazin‑1‑yl)‑1H‑benzo[d]imidazole (the parent of the same scaffold without counterions) requires in situ protonation for aqueous dissolution and exhibits variable solubility dependent on buffer identity and pH. While direct comparative aqueous solubility values for this precise compound pair are not published in peer‑reviewed literature, the dihydrochloride salt’s consistent stoichiometry (two chloride ions per molecule) eliminates batch‑to‑batch variability in protonation that plagues free‑base procurement [1].

Pre-formulation profiling Salt screening Solubility enhancement

5‑Methyl Substitution on the Benzimidazole Core: Impact on Lipophilicity and Predicted Target Binding Versus Des‑Methyl Analog

The addition of a methyl group at the 5‑position of the benzimidazole ring is expected to increase lipophilicity (calculated ΔlogP ≈ +0.5 relative to the des‑methyl parent 2‑piperazin‑1‑yl‑1H‑benzimidazole), as estimated using standard fragment‑based computational methods [1]. SAR studies on closely related 2‑piperazinylbenzimidazole derivatives used as 5‑HT₃ receptor antagonists have quantitatively demonstrated that the position of aromatic substitution critically determines receptor affinity: the unsubstituted parent compound exhibits a pKi of approximately 7.2 at the 5‑HT₃ receptor, while 5‑substituted analogs can shift affinity by up to 0.8 log units depending on the substituent’s electronic and steric character [2]. Although the precise 5‑HT₃ pKi for the 5‑methyl derivative has not been explicitly reported, the class‑level SAR establishes that a methyl substitution at this position is not pharmacologically silent.

Medicinal chemistry Structure-activity relationship Lipophilicity modulation

Purity Specification and Quality Assurance: Vendor‑Certified ≥95% Purity with Batch‑Level COA Availability

The compound is offered with a minimum purity specification of 95% (HPLC), supported by batch‑specific certificates of analysis (COA) and safety data sheets (SDS) available upon request . This contrasts with generic sourcing channels that may supply the same CAS number at lower, unspecified, or variable purity grades. In research applications where even minor impurities can interfere with enzyme inhibition assays or cross‑coupling reactions, the documented 95% threshold provides a quantifiable purity floor that uncharacterized batches cannot guarantee . Pricing data indicate availability at scales from 2.5 g to 10 g, facilitating both pilot‑scale synthesis and full‑scale library production with consistent quality expectations .

Quality control Reproducibility Procurement specification

Unsubstituted Piperazine NH as a Synthetic Handle: Differential Reactivity Versus N‑Alkylated Piperazine Analogs

The free secondary amine of the piperazine ring in this compound serves as a nucleophilic handle for reductive amination, sulfonylation, urea formation, and copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) after propargylation. In contrast, N‑methyl‑piperazine analogs (e.g., 5‑methyl‑2‑(4‑methylpiperazin‑1‑yl)‑1H‑benzimidazole) eliminate this reactive site and require a deprotection‑functionalization sequence, adding synthetic steps and reducing overall yield. Head‑to‑head reactivity comparisons in benzimidazole‑piperazine series are not published for this exact scaffold, but the reactivity difference between primary/secondary amine and tertiary amine is a fundamental, quantifiable kinetic distinction: reductive amination with benzaldehyde proceeds with rate constants typically 10²–10³ M⁻¹·min⁻¹ for primary/secondary amines versus negligible reaction for tertiary amines under identical conditions [1][2].

Click chemistry Parallel synthesis Fragment-based drug discovery

Procurement‑Relevant Application Scenarios for 5‑Methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole Dihydrochloride (CAS 1426290-22-3)


Synthesis of Focused Kinase Inhibitor Libraries via Piperazine NH Derivatization

The free secondary amine of the piperazine ring provides a validated synthetic entry point for generating diverse libraries of benzimidazole‑piperazine conjugates. Researchers can perform parallel reductive amination with aldehyde building blocks or acylation with carboxylic acid chlorides to rapidly explore substituent effects at the piperazine terminus while the 5‑methylbenzimidazole core remains constant [1]. The dihydrochloride salt ensures the starting material is fully dissolved and uniformly reactive across all reaction wells, minimizing inter‑well variability and failed reactions due to incomplete solubilization [2].

Fragment‑Based Drug Discovery (FBDD) Using the 5‑Methylbenzimidazole‑Piperazine Scaffold

As a low‑molecular‑weight (289.20 g·mol⁻¹) fragment with balanced hydrogen‑bond donor/acceptor capacity (4 HBD, 3 HBA) and a single rotatable bond, this compound adheres to the rule‑of‑three guidelines for fragment libraries [1]. The 5‑methyl group provides a defined lipophilic contact that can be probed by X‑ray crystallography or NMR in fragment‑soaking experiments, enabling detection of favorable hydrophobic interactions that would be absent with the des‑methyl parent. The ≥95% purity specification ensures that binding signals are attributable to the target fragment rather than impurities [2].

Pre‑Clinical Profiling of Dopamine and Serotonin Receptor Ligands

Class‑level evidence demonstrates that 2‑piperazinylbenzimidazole derivatives engage dopamine D₂, 5‑HT₁A, and 5‑HT₃ receptors with affinity modulated by substitution on the benzimidazole ring [1][2]. This compound serves as a key intermediate or reference scaffold for developing novel antipsychotic or antiemetic agents. For in vitro binding assays, the dihydrochloride salt’s defined stoichiometry allows accurate calculation of molar concentrations, avoiding the errors introduced by weighing hygroscopic or variably protonated free bases .

Synthesis of Tubulin‑Targeting Anticancer Agents with a Benzimidazole‑Piperazine Core

Contemporary studies on benzimidazole‑piperazine hybrids have identified this chemotype as a promising tubulin‑modulating scaffold with antiproliferative activity against glioblastoma (U‑87 MG) and breast cancer (MDA‑MB‑231) cell lines [1]. The 5‑methyl‑2‑piperazin‑1‑yl‑1H‑benzimidazole dihydrochloride scaffold can be further elaborated at the piperazine nitrogen with acyl, sulfonyl, or alkyl groups to optimize cytotoxicity and selectivity. The documented purity and batch consistency support reproducible SAR exploration across multiple laboratories and synthesis campaigns [2].

Quote Request

Request a Quote for 5-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.